3-Amino-4-fluoro-2-sulfanylphenol
Description
Properties
Molecular Formula |
C6H6FNOS |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
3-amino-4-fluoro-2-sulfanylphenol |
InChI |
InChI=1S/C6H6FNOS/c7-3-1-2-4(9)6(10)5(3)8/h1-2,9-10H,8H2 |
InChI Key |
FCZRHOZWKNJSMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1O)S)N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
o-Aminophenol (2-aminophenol) and p-Aminophenol (4-aminophenol)
- o-Aminophenol has an amino group at position 2 and a hydroxyl (-OH) group at position 1. The proximity of the amino and hydroxyl groups creates intramolecular hydrogen bonding, reducing its reactivity in Schiff base formation compared to 3-Amino-4-fluoro-2-sulfanylphenol .
- p-Aminophenol (amino at position 4, hydroxyl at position 1) lacks steric hindrance, enabling efficient Schiff base formation with sodium β-naphthoquinone-4-sulfonate . However, its electronic profile is less polarized than this compound due to the absence of fluorine.
Methyl-Substituted 4-Dimethylaminoazobenzene (DAB) Derivatives
- In carcinogenicity studies, 3′-methyl-DAB (methyl at position 3′) showed the highest activity, reaching peak protein-bound dye levels in 2 weeks, while 4′-methyl-DAB (methyl at 4′) required ≥21 weeks . Electron-donating methyl groups (EDG) at specific positions accelerated binding kinetics and increased carcinogenicity.
- This compound replaces methyl with fluorine (EWG) and adds a sulfanyl group.
Functional Group Reactivity
- Sulfanyl (-SH) vs. Amino (-NH₂): The sulfanyl group in this compound can form disulfide bonds with cysteine residues in proteins, a distinct mechanism from the Schiff base formation observed in aminophenols . This may lead to stronger or irreversible protein interactions.
- Fluorine (-F) vs. However, it may improve metabolic stability by resisting oxidative degradation.
Data Tables
Research Findings and Implications
Substituent Position Matters: The 3′-position in methyl-DAB derivatives maximized carcinogenicity, suggesting meta-substitution enhances bioactivity . For this compound, the 4-fluoro substitution may mimic meta-effects, but fluorine’s EWG properties could counteract reactivity.
Binding Kinetics: Methyl-EDG groups accelerated protein binding in DAB derivatives . Fluorine-EWG in this compound may slow binding but improve specificity.
Toxicity Mechanisms: The sulfanyl group’s propensity for disulfide formation could lead to unique toxicological profiles, distinct from aminophenols or methyl-DAB derivatives .
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